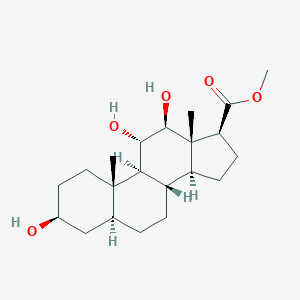

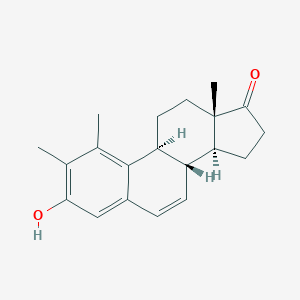

Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-1,2-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-1,2-dimethyl- is a steroid hormone commonly known as estriol. It is a metabolite of estradiol and estrone, and it is the weakest of the three estrogens. Estriol is produced mainly by the placenta during pregnancy, and it is also present in small amounts in non-pregnant women and men.

Mechanism Of Action

Estriol exerts its effects by binding to estrogen receptors (ERs) in target tissues. It has a higher affinity for ERβ than ERα, which may explain its weaker estrogenic activity compared to estradiol. Estriol also has antiestrogenic effects by inhibiting the activity of ERα. Estriol can modulate gene expression, cell proliferation, and differentiation in various tissues.

Biochemical And Physiological Effects

Estriol has been shown to have a variety of biochemical and physiological effects in different tissues. In the female reproductive system, estriol promotes the growth and development of the uterus, vagina, and breasts. It also stimulates the production of cervical mucus and the contraction of uterine smooth muscle. In the bone, estriol has been shown to increase bone mineral density and reduce the risk of fractures. In the brain, estriol has neuroprotective effects and may improve cognitive function. Estriol also has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various medical conditions.

Advantages And Limitations For Lab Experiments

Estriol has several advantages for laboratory experiments. It is readily available and relatively inexpensive compared to other estrogens. Estriol is also less potent than other estrogens, which allows for a wider range of concentrations to be used in experiments. However, estriol has a short half-life and is rapidly metabolized in the liver, which may limit its effectiveness in some experiments. Estriol is also less well-studied than other estrogens, which may limit its potential applications.

Future Directions

There are several future directions for research on estriol. One area of interest is the potential use of estriol in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Estriol has been shown to have immunomodulatory effects, which may make it a promising therapeutic option for these conditions. Another area of interest is the potential use of estriol in the prevention of preterm labor. Estriol has been shown to be a reliable predictor of preterm labor, and further research may help to develop interventions to prevent preterm birth. Additionally, research on the neuroprotective effects of estriol may lead to the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Conclusion:

Estriol is a steroid hormone with potential therapeutic applications in various medical conditions. It is synthesized from estrone or estradiol through a series of chemical reactions and exerts its effects by binding to estrogen receptors in target tissues. Estriol has several advantages for laboratory experiments, including its availability and low cost, but it also has limitations, such as its short half-life and limited research. Future research on estriol may lead to the development of new treatments for autoimmune diseases, preterm labor, and neurodegenerative diseases.

Synthesis Methods

Estriol can be synthesized from estrone or estradiol through a series of chemical reactions. The most common method is the reduction of estrone or estradiol with sodium borohydride or lithium aluminum hydride in the presence of a solvent such as ethanol or methanol. The resulting product is then purified by chromatography or recrystallization.

Scientific Research Applications

Estriol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Estriol has been investigated for the treatment of menopausal symptoms, osteoporosis, multiple sclerosis, and other autoimmune diseases. It has also been studied for its role in pregnancy, including the prevention of preterm labor and fetal brain development.

properties

CAS RN |

1818-09-3 |

|---|---|

Product Name |

Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-1,2-dimethyl- |

Molecular Formula |

C20H24O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-1,2,13-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C20H24O2/c1-11-12(2)19-13(10-17(11)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(20)22/h4-5,10,14-16,21H,6-9H2,1-3H3/t14-,15+,16+,20+/m1/s1 |

InChI Key |

WLTAJCTYSYYMOI-OLPIVMHESA-N |

Isomeric SMILES |

CC1=C(C=C2C=C[C@@H]3[C@@H](C2=C1C)CC[C@]4([C@H]3CCC4=O)C)O |

SMILES |

CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4=O)C)O |

Canonical SMILES |

CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4=O)C)O |

synonyms |

3-Hydroxy-1,2-dimethylestra-1,3,5(10),6-tetren-17-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.